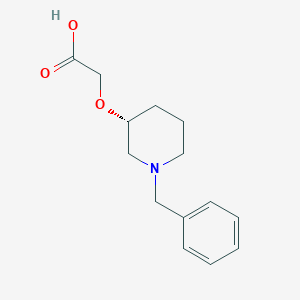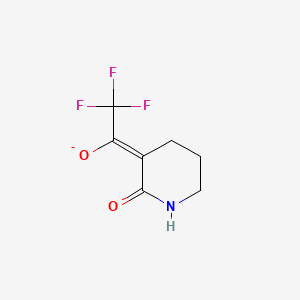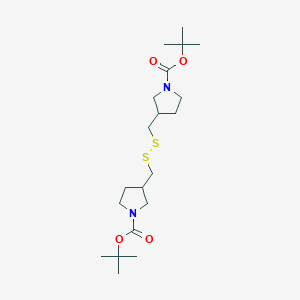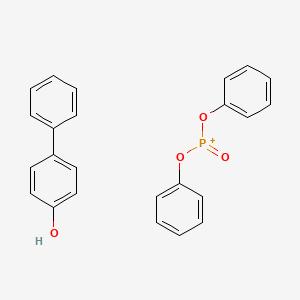
((R)-1-Benzyl-piperidin-3-yloxy)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(®-1-Benzyl-piperidin-3-yloxy)-acetic acid is a chiral compound that features a piperidine ring, a benzyl group, and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (®-1-Benzyl-piperidin-3-yloxy)-acetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via benzylation reactions, often using benzyl halides in the presence of a base.
Attachment of the Acetic Acid Moiety: The acetic acid moiety is introduced through esterification or amidation reactions.
Industrial Production Methods
Industrial production of (®-1-Benzyl-piperidin-3-yloxy)-acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(®-1-Benzyl-piperidin-3-yloxy)-acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and bases (e.g., NaOH) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
(®-1-Benzyl-piperidin-3-yloxy)-acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of various chemical intermediates.
Mécanisme D'action
The mechanism of action of (®-1-Benzyl-piperidin-3-yloxy)-acetic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (®-1-Benzyl-piperidin-3-yloxy)-propionic acid
- (®-1-Benzyl-piperidin-3-yloxy)-butyric acid
Uniqueness
(®-1-Benzyl-piperidin-3-yloxy)-acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its chiral nature and the presence of the piperidine ring make it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H19NO3 |
|---|---|
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
2-[(3R)-1-benzylpiperidin-3-yl]oxyacetic acid |
InChI |
InChI=1S/C14H19NO3/c16-14(17)11-18-13-7-4-8-15(10-13)9-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,17)/t13-/m1/s1 |
Clé InChI |
SELQQDOFIWDOSV-CYBMUJFWSA-N |
SMILES isomérique |
C1C[C@H](CN(C1)CC2=CC=CC=C2)OCC(=O)O |
SMILES canonique |
C1CC(CN(C1)CC2=CC=CC=C2)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrano[2,3-c]pyrazole, 1,4,5,6-tetrahydro-3-(trifluoromethyl)-](/img/structure/B12327203.png)

![2-Pyridinemethanol, alpha-[2-(1-pyrrolidinyl)ethyl]-alpha-p-tolyl-, oxalate (6CI)](/img/structure/B12327209.png)

![17-Ethynyl-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B12327240.png)

![[11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B12327247.png)
![3-[({[1-(3,4-Dichlorophenyl)ethylidene]amino}oxy)methyl]benzoic acid](/img/structure/B12327256.png)
![3-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12327257.png)

![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)(methyl)carbamate](/img/structure/B12327260.png)


